chemical properties of 4-bromo-3-methyl-N-(thiophen-3-ylmethyl)aniline
chemical properties of 4-bromo-3-methyl-N-(thiophen-3-ylmethyl)aniline
An In-Depth Technical Guide to the Synthesis, Properties, and Potential Applications of 4-bromo-3-methyl-N-(thiophen-3-ylmethyl)aniline
Abstract
This technical guide provides a comprehensive overview of the chemical properties, a proposed synthetic route, and potential applications of the novel compound, 4-bromo-3-methyl-N-(thiophen-3-ylmethyl)aniline. As direct experimental data for this specific molecule is not yet available in published literature, this document leverages established chemical principles and data from its constituent precursors, 4-bromo-3-methylaniline and thiophene-3-carbaldehyde, to project its characteristics. The guide details a robust protocol for its synthesis via reductive amination, outlines methods for its purification and characterization, and discusses its potential in the field of drug discovery based on the known bioactivity of related aniline and thiophene derivatives. This document is intended for researchers, scientists, and professionals in drug development seeking to explore new chemical entities.
Introduction and Rationale
The synthesis of novel heterocyclic compounds is a cornerstone of modern medicinal chemistry. The strategic combination of different pharmacophores into a single molecular entity can lead to compounds with unique biological activities. The target molecule, 4-bromo-3-methyl-N-(thiophen-3-ylmethyl)aniline, integrates three key structural motifs: a substituted aniline, a halogen (bromine), and a thiophene ring.
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Aniline Moiety: N-aryl amines are prevalent subunits in a vast array of biologically active and medicinally significant molecules.
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Thiophene Ring: Thiophene and its derivatives are known to possess a wide spectrum of pharmacological properties, including antimicrobial, anti-inflammatory, antiviral, and anticancer activities.[1][2][3][4][5] They are considered bioisosteres of benzene, often improving potency and modulating physicochemical properties.[2]
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Bromine Atom: The bromine substituent provides a site for further functionalization through cross-coupling reactions and can enhance binding affinity to biological targets through halogen bonding.
Given this structural composition, 4-bromo-3-methyl-N-(thiophen-3-ylmethyl)aniline represents a promising, yet unexplored, scaffold for the development of new therapeutic agents. This guide provides the foundational chemical knowledge to enable its synthesis and subsequent investigation.
Physicochemical and Spectroscopic Properties
The properties of the target compound are predicted based on its structure and data from its precursors.
Predicted Physicochemical Data
The following table summarizes the core predicted and known properties of the target compound and its precursors.
| Property | 4-bromo-3-methyl-N-(thiophen-3-ylmethyl)aniline (Predicted) | 4-bromo-3-methylaniline (Precursor 1) | Thiophene-3-carbaldehyde (Precursor 2) |
| Molecular Formula | C₁₂H₁₂BrNS | C₇H₈BrN[6][7][8] | C₅H₄OS[9][10] |
| Molecular Weight | 282.20 g/mol | 186.05 g/mol [6][7][8] | 112.15 g/mol [10] |
| Appearance | Predicted: Off-white to light brown solid | White to brown crystalline solid[7] | Clear yellow to light brown liquid[11] |
| Melting Point (°C) | N/A (Predicted > 80) | 80-82[12] | -30[11] |
| Boiling Point (°C) | N/A | 240[12] | 194-196[11][13] |
| CAS Number | N/A | 6933-10-4[6][8][12] | 498-62-4[9][10][11] |
| Predicted XLogP3 | 4.2 | 2.9[8] | 1.1[10] |
| Topological Polar Surface Area | 38.1 Ų | 26.0 Ų[8] | 45.3 Ų[10] |
Predicted Spectroscopic Data
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¹H NMR (400 MHz, CDCl₃):
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δ ~7.30-7.40 (m, 2H): Protons on the thiophene ring.
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δ ~7.10-7.20 (m, 1H): Proton on the thiophene ring.
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δ ~7.05 (d, J=8.4 Hz, 1H): Aromatic proton (C5-H) of the aniline ring.
-
δ ~6.60 (d, J=2.4 Hz, 1H): Aromatic proton (C2-H) of the aniline ring.
-
δ ~6.45 (dd, J=8.4, 2.4 Hz, 1H): Aromatic proton (C6-H) of the aniline ring.
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δ ~4.40 (s, 2H): Methylene protons (-CH₂-).
-
δ ~4.00 (br s, 1H): Amine proton (-NH-).
-
δ ~2.30 (s, 3H): Methyl protons (-CH₃).
-
-
¹³C NMR (100 MHz, CDCl₃):
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δ ~145-147: Aniline C4 (C-Br).
-
δ ~140-142: Thiophene C3 (C-CH₂).
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δ ~130-138: Aniline and Thiophene aromatic carbons.
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δ ~110-125: Aniline and Thiophene aromatic carbons.
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δ ~45-48: Methylene carbon (-CH₂-).
-
δ ~17-18: Methyl carbon (-CH₃).
-
-
IR (KBr, cm⁻¹):
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~3400: N-H stretching.
-
~3100-3000: Aromatic C-H stretching.
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~2950-2850: Aliphatic C-H stretching.
-
~1600, 1500: Aromatic C=C stretching.
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~1310: C-N stretching.
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~1040: C-Br stretching.
-
-
Mass Spectrometry (EI):
-
m/z (relative intensity): 281/283 [M⁺] (isotope pattern for Br), 185/187 [M - C₅H₅S]⁺, 97 [C₅H₅S]⁺ (thiophenemethyl fragment).
-
Synthesis and Purification Protocol
The most direct and efficient method for synthesizing the target compound is through the reductive amination of 4-bromo-3-methylaniline with thiophene-3-carbaldehyde. This one-pot reaction involves the initial formation of an imine intermediate, which is then reduced in situ to the desired secondary amine.[14]
Synthesis Workflow
Caption: Proposed workflow for the synthesis of the target compound.
Step-by-Step Experimental Protocol
Materials:
-
Sodium triacetoxyborohydride (STAB) (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (EtOAc) for elution
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add 4-bromo-3-methylaniline (1.0 eq) and anhydrous DCM. Stir until fully dissolved. Add thiophene-3-carbaldehyde (1.1 eq) to the solution.
-
Addition of Reducing Agent: Slowly add sodium triacetoxyborohydride (1.5 eq) to the stirring mixture in portions over 20 minutes. The choice of STAB is critical; it is a mild and selective reducing agent that does not readily reduce the starting aldehyde, thus minimizing side reactions.[14][15]
-
Reaction: Allow the reaction to stir at room temperature. Monitor the reaction's progress by thin-layer chromatography (TLC) until the starting aniline spot has been consumed (typically 12-24 hours).
-
Work-up: Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with DCM (3x volumes). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.
-
Final Product: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield 4-bromo-3-methyl-N-(thiophen-3-ylmethyl)aniline.
Characterization and Quality Control
A self-validating system of protocols is essential to confirm the identity, purity, and integrity of the synthesized compound.
Characterization Workflow
Caption: Workflow for the analytical characterization of the final product.
Analytical Protocols
-
High-Performance Liquid Chromatography (HPLC):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Gradient of acetonitrile in water (with 0.1% formic acid).
-
Detection: UV at 254 nm.
-
Expected Result: A single major peak, with purity calculated to be ≥95%.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS):
-
Utilize an LC system coupled to a mass spectrometer (e.g., ESI source).
-
Expected Result: A peak at the retention time determined by HPLC, with a corresponding mass spectrum showing the [M+H]⁺ ions at m/z 282 and 284, confirming the molecular weight and bromine isotope pattern.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve a sample (5-10 mg) in deuterated chloroform (CDCl₃).
-
Acquire ¹H and ¹³C NMR spectra.
-
Expected Result: The spectra should match the predicted chemical shifts, splitting patterns, and integrations outlined in Section 2.2.
-
Potential Applications in Drug Discovery
The structural features of 4-bromo-3-methyl-N-(thiophen-3-ylmethyl)aniline suggest potential utility as a scaffold in medicinal chemistry. Thiophene-containing molecules are present in numerous approved drugs, acting on a wide range of biological targets.[1][2] The aniline portion can participate in hydrogen bonding and π-stacking interactions within enzyme active sites or receptor binding pockets.
Hypothetical Biological Target Pathway
Many aniline and thiophene derivatives are known to interact with protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in diseases like cancer. A hypothetical interaction is outlined below.
Caption: Hypothetical inhibition of a protein kinase signaling pathway.
This compound could be screened against panels of kinases to identify potential anticancer or anti-inflammatory activity. The bromine atom provides a vector for optimization, allowing for the synthesis of analogues with improved potency and selectivity using techniques like the Suzuki or Buchwald-Hartwig cross-coupling reactions.[16]
Safety and Handling
Comprehensive toxicological properties of 4-bromo-3-methyl-N-(thiophen-3-ylmethyl)aniline have not been investigated. Therefore, it must be handled with extreme care, assuming it is hazardous. The safety profile is extrapolated from its precursors.
-
4-bromo-3-methylaniline: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[8]
-
Thiophene-3-carbaldehyde: Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation. It is also air-sensitive.[9][10][17]
Recommended Handling Procedures:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat.[18]
-
Handling: Avoid breathing dust, vapor, mist, or gas. Avoid contact with skin, eyes, and clothing.[18]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, regional, and national regulations.
References
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The Journal of Organic Chemistry. (2009, April 7). Facile Reductive Amination of Aldehydes with Electron-Deficient Anilines by Acyloxyborohydrides in TFA: Application to a Diazaindoline Scale-Up. ACS Publications. Retrieved February 16, 2026, from [Link]
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PubMed. (2013, October 9). Reductive amination of tertiary anilines and aldehydes. Retrieved February 16, 2026, from [Link]
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PubChem. (n.d.). 4-Bromo-3-methylaniline. Retrieved February 16, 2026, from [Link]
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The Good Scents Company. (n.d.). 3-thiophene carboxaldehyde. Retrieved February 16, 2026, from [Link]
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Taylor & Francis Online. (2011, February 23). Solvent-free reductive amination of aromatic aldehydes catalyzed by CeCl3·7H2O. Retrieved February 16, 2026, from [Link]
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PubChem. (n.d.). 3-Thiophenecarboxaldehyde. Retrieved February 16, 2026, from [Link]
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Organic Syntheses. (n.d.). Benzenamine, 4-bromo-N,N-dimethyl-3-(trifluoromethyl)-. Retrieved February 16, 2026, from [Link]
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Rizwan, K., et al. (2021). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. Molecules, 26(18), 5619. Retrieved February 16, 2026, from [Link]
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Cheméo. (n.d.). Chemical Properties of 3-Thiophenecarboxaldehyde (CAS 498-62-4). Retrieved February 16, 2026, from [Link]
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Stenutz. (n.d.). 4-bromo-3-methylaniline. Retrieved February 16, 2026, from [Link]
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ResearchGate. (2020, February 4). Preparation of N,N-dimethylation of 4-bromoaniline?. Retrieved February 16, 2026, from [Link]
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MDPI. (2024, January 16). Biological Activities of Thiophenes. Retrieved February 16, 2026, from [Link]
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The Significance of Thiophene in Medicine: A Systematic Review of the Literature. (2025, January 15). Journal of Drug Delivery and Therapeutics, 15(1), 1-10. Retrieved February 16, 2026, from [Link]
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Semantic Scholar. (n.d.). Synthesis, properties and biological activity of thiophene: A review. Retrieved February 16, 2026, from [Link]
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Academia.edu. (n.d.). (PDF) Synthesis, properties and biological activity of thiophene: A review. Retrieved February 16, 2026, from [Link]
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